molecular formula C5H4N2O2 B030524 Pyrimidine-2-carboxylic acid CAS No. 31519-62-7

Pyrimidine-2-carboxylic acid

Cat. No. B030524
CAS RN: 31519-62-7
M. Wt: 124.1 g/mol
InChI Key: ZFCHNZDUMIOWFV-UHFFFAOYSA-N
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Description

Pyrimidine-2-carboxylic acid is a synthetic intermediate that is useful for pharmaceutical synthesis . It is a white to off-white solid .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, one method involves the reaction of bromo-5-2-cyanopyrimidine and phenylcarbinol in toluene, with the addition of cesium carbonate, cuprous iodide, and 1,10-phenanthroline . Another method involves the use of ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

Pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including IR, NMR, and UV-Vis .


Chemical Reactions Analysis

Pyrimidine compounds exhibit a range of chemical reactions. For instance, they can undergo various substitutions on their core ring through facile synthesis . The inhibitory activities of pyrimidine derivatives have been found to be related to their chemical structures .


Physical And Chemical Properties Analysis

Pyrimidine-2-carboxylic acid is soluble in ethanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and solution of Phosphate Buffered Saline (PBS) .

Scientific Research Applications

Organic Synthesis

Pyrimidine compounds, including Pyrimidine-2-carboxylic acid, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . They are key components in many essential natural and synthetic products .

Drug Discovery

Perimidine derivatives, which can be synthesized from Pyrimidine-2-carboxylic acid, have significant applications in drug discovery . They have evolved significantly in recent years due to their immense applications in life sciences and medical sciences .

Polymer Chemistry

Perimidine derivatives also have applications in polymer chemistry . Their unique properties make them suitable for the development of various industrially applicable molecules .

Photosensors

The distinct behavior of perimidine derivatives in various ranges of light makes them useful in the development of photosensors . Their ability to interact with different proteins and form complexes with metals enhances their applicability in this field .

Dye Industries

Perimidine derivatives are used in dye industries . Their electronic properties and ability to interact with different proteins make them suitable for various industrial applications .

Catalytic Activity in Organic Synthesis

Perimidine derivatives exhibit catalytic activity in organic synthesis . Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives .

Agrochemical Applications

Pyrimidine-2-carboxylic acid is employed as an important raw material and intermediate used in agrochemical field .

Pharmaceutical Applications

In addition to its use in drug discovery, Pyrimidine-2-carboxylic acid is also used as a raw material and intermediate in the pharmaceutical field .

Safety and Hazards

Pyrimidine-2-carboxylic acid should be handled with care to avoid breathing dust and contact with skin and eyes . It is generally not irritating to the skin . In case of eye contact, the eyes should be rinsed for several minutes under running water .

Future Directions

Pyrimidine derivatives have been designed and developed for their anticancer activity in recent years . The structure-activity relationships (SARs) of pyrimidine derivatives have been studied, and this research is expected to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCHNZDUMIOWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901503
Record name NoName_629
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carboxylic acid

CAS RN

31519-62-7
Record name 2-Carboxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The carboxylic t-butyl ester was dissolved in one hundred times an equal volume of 96% formic acid, and the solution was heated to 70° C. for 2 h. At this time, TLC of an evaporated aliquot of the reaction mixture indicated complete conversion of the pyrimidine-carboxylic t-butyl ester. The formic acid was removed by rotary evaporation under high vacuum to afford the pyrimidine-carboxylic acid as a formate salt. Typically, the obtained product was >98% pure, but if necessary, the product was purified by preparative reverse-phase HPLC, or by flash chromatography on silica gel using EtOAc/hexanes, or by recrystallization.
[Compound]
Name
t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
pyrimidine-carboxylic t-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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